N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 21015-08-7
VCID: VC0098002
InChI: InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22)
SMILES: CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2
Molecular Formula: C17H16F3NO
Molecular Weight: 307.31 g/mol

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide

CAS No.: 21015-08-7

Main Products

VCID: VC0098002

Molecular Formula: C17H16F3NO

Molecular Weight: 307.31 g/mol

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide - 21015-08-7

CAS No. 21015-08-7
Product Name N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide
Molecular Formula C17H16F3NO
Molecular Weight 307.31 g/mol
IUPAC Name N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]benzamide
Standard InChI InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22)
Standard InChIKey NHEPRYWLCFADTR-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2
Canonical SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2
PubChem Compound 210137
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator